Hexyl 4-aminobenzoate
Description
Overview of Amino Acid Ester Derivatives in Organic Synthesis
Amino acid ester derivatives are valuable building blocks in organic synthesis. arkat-usa.orgacs.org They serve as versatile precursors for the creation of more complex molecules, including peptides and other biologically active compounds. nih.gov The ester group provides a site for various chemical transformations, while the amino group can be involved in a range of coupling reactions. The synthesis of these derivatives often involves the protection of the amino group, followed by esterification of the carboxylic acid. organic-chemistry.org
Significance of the 4-Aminobenzoate (B8803810) Moiety in Advanced Materials and Chemical Intermediates
The 4-aminobenzoate moiety is a key component in the development of advanced materials and serves as a crucial intermediate in the chemical industry. guidechem.comnih.gov Its presence can impart specific properties to polymers, such as UV absorption, making them useful in applications like sunscreens. nih.govwikipedia.org Furthermore, this structural unit is found in various dyes, and its derivatives are used in the synthesis of pharmaceuticals. guidechem.comontosight.ai The reactivity of the amino and carboxyl groups allows for its incorporation into a wide array of molecular architectures. nih.gov For instance, it has been used in the preparation of magnetic nanoparticles for potential drug delivery systems. mdpi.com
Research Scope and Objectives Pertaining to Hexyl 4-Aminobenzoate
Research on this compound primarily focuses on its synthesis, characterization, and potential applications stemming from its chemical structure. The objective of such research is to understand its physical and chemical properties, explore efficient synthetic routes, and identify its utility as a chemical intermediate or a functional material. ontosight.aibiosynth.com Studies may investigate its role in various chemical reactions and its interaction with other molecules. biosynth.com
Chemical and Physical Properties of this compound
This compound is an organic compound with the chemical formula C13H19NO2. nih.gov It is an ester of 4-aminobenzoic acid and hexanol. ontosight.ai
| Property | Value |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Limited in water, soluble in organic solvents like ethanol (B145695) and acetone |
| Stability | Relatively stable, can hydrolyze under acidic or basic conditions |
Data sourced from ontosight.ainih.gov
Synthesis and Reactions
The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with hexanol. This reaction is usually carried out in the presence of an acid catalyst. ontosight.ai
One common method is the Fischer-Speier esterification, where the acid and alcohol are refluxed with a strong acid catalyst. The reaction is reversible, and to drive it towards the product side, the water formed during the reaction is typically removed.
Aminobenzoate esters, in general, can be prepared through the transesterification of another alkyl aminobenzoate with an alcohol in the presence of a suitable catalyst. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGKXXCHKVGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871957 | |
| Record name | Hexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13476-55-6 | |
| Record name | Benzoic acid, 4-amino-, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Hexyl 4 Aminobenzoate
Classical and Modern Esterification Techniques
Esterification remains the most direct and widely utilized method for the synthesis of Hexyl 4-aminobenzoate (B8803810). This section explores the primary approaches, including the classical Fischer esterification and transesterification strategies.
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. asm.orgorganic-chemistry.org For the synthesis of alkyl 4-aminobenzoates, this involves reacting 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA) with the corresponding alcohol. asm.orgresearchgate.net In the specific case of Hexyl 4-aminobenzoate, the reactants would be 4-aminobenzoic acid and hexanol.
The reaction is an equilibrium process, and to achieve a high yield of the ester product, the equilibrium must be shifted to the right. researchgate.netmasterorganicchemistry.com This is typically accomplished by using a large excess of one of the reactants, usually the alcohol (hexanol), or by removing water as it is formed during the reaction. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com
A strong acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgresearchgate.net Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com Because the substrate, 4-aminobenzoic acid, contains a basic amino group, a stoichiometric amount of acid is often required to both protonate the amino group and catalyze the reaction. researchgate.net
The general procedure involves dissolving 4-aminobenzoic acid in an excess of hexanol, followed by the careful, dropwise addition of the acid catalyst. libretexts.org The mixture is then heated under reflux for a period of time, typically ranging from 60 minutes to several hours, to allow the reaction to reach equilibrium. researchgate.netbond.edu.au After cooling, the reaction mixture is poured into water and neutralized with a weak base, such as sodium carbonate solution, to deprotonate the ammonium (B1175870) salt and precipitate the water-insoluble ester product. researchgate.netlibretexts.org The crude this compound can then be collected by vacuum filtration and purified, often through recrystallization. libretexts.org
Table 1: Typical Reaction Parameters for Fischer Esterification of 4-Aminobenzoic Acid
| Parameter | Condition | Purpose |
| Carboxylic Acid | 4-Aminobenzoic Acid | Substrate |
| Alcohol | Hexanol (in excess) | Reactant and solvent; shifts equilibrium |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl group, increasing reactivity |
| Temperature | Reflux | Provides energy to overcome activation barrier |
| Reaction Time | 1-16 hours | To allow the reaction to approach equilibrium |
| Workup | Neutralization (e.g., 10% Na₂CO₃) | To isolate the free ester from its salt form |
Transesterification, or alcoholysis, is an alternative route to synthesizing this compound. google.com This process involves the reaction of an existing ester, such as methyl 4-aminobenzoate or ethyl 4-aminobenzoate (benzocaine), with an alcohol (hexanol) in the presence of a catalyst. google.comorganic-chemistry.org The reaction results in the exchange of the alcohol group of the ester, forming the desired this compound and a byproduct alcohol (methanol or ethanol). google.com Like Fischer esterification, this is an equilibrium reaction. To drive the reaction toward completion, the lower-boiling alcohol byproduct is often removed by distillation. google.com
The efficiency of transesterification is highly dependent on the choice of catalyst. researchgate.net Catalytic systems can be broadly classified as homogeneous, heterogeneous, and enzymatic. researchgate.net
Homogeneous Catalysts: These include both acids and bases. mdpi.com Acid catalysts like sulfuric acid and hydrochloric acid can be used, although the reaction rates are often slower than with base catalysts. jbiochemtech.com Homogeneous base catalysts, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide, are highly effective and lead to faster reaction rates at lower temperatures. mdpi.comjbiochemtech.com However, they are sensitive to the presence of free fatty acids and water. jbiochemtech.com
Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction medium, simplifying their removal and recycling. mdpi.com They include basic metal oxides like calcium oxide (CaO) and magnesium oxide (MgO), as well as acid catalysts like sulfonated zeolites. jbiochemtech.commdpi.com Zinc-based catalysts, such as zinc acetate, are also effective for transesterification reactions. mdpi.com
Enzymatic Catalysts: Lipases are used as biocatalysts for transesterification under mild reaction conditions. researchgate.net This method offers high specificity but can be more costly. researchgate.net
Reaction conditions typically involve heating the alkyl 4-aminobenzoate with an excess of hexanol and the chosen catalyst. unusida.ac.id Temperatures are often maintained at or above 120°C to facilitate the reaction and distill off the alcohol byproduct. google.com
Table 2: Examples of Catalytic Systems for Transesterification
| Catalyst Type | Examples | Phase | Key Characteristics |
| Homogeneous Base | NaOH, KOH, Sodium Methoxide | Liquid | Fast reaction rates, high conversion, sensitive to impurities. mdpi.comjbiochemtech.com |
| Homogeneous Acid | H₂SO₄, HCl | Liquid | Less sensitive to free acids, slower reaction rates. jbiochemtech.com |
| Heterogeneous Base | CaO, MgO, SrO | Solid | Reusable, environmentally friendly, high basicity. jbiochemtech.com |
| Heterogeneous Acid | Sulfonated Zeolites | Solid | Strong acidic sites, stable at mild conditions. mdpi.com |
| Enzymatic | Lipases | Solid/Immobilized | High specificity, mild conditions, higher cost. researchgate.net |
A significant process optimization for the synthesis of aminobenzoate esters involves the use of an auxiliary alcohol. google.com This strategy is designed to improve the efficiency of removing the alcohol byproduct from the equilibrium. google.com An auxiliary alcohol is introduced into the reaction mixture, which has a boiling point lower than that of the alkyl aminobenzoate starting material and the final aminobenzoate ester product. google.com
In one embodiment of this process, the auxiliary alcohol reacts within the mixture to generate an alcohol byproduct with a higher vapor pressure than the auxiliary alcohol itself. google.com This facilitates more efficient removal of the byproduct, thereby driving the equilibrium towards the formation of the desired higher-ester product. For instance, in a reaction involving ethyl 4-aminobenzoate and a higher alcohol, an auxiliary alcohol like 1-butanol (B46404) could be introduced to aid in the removal of the ethanol (B145695) byproduct. google.com This technique allows the reaction to proceed more effectively, particularly when dealing with high-boiling point alcohols like hexanol. google.com
Transesterification Strategies for this compound Synthesis
Alternative Synthetic Routes for Aminobenzoate Esters
While esterification and transesterification are the most direct methods, other pathways can be considered for synthesizing related aminobenzoate structures.
Reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds and is primarily used to synthesize higher alkylated amines. researchgate.netorganic-chemistry.org This process typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org
While not a direct method for forming the ester group of this compound, reductive alkylation can be applied to synthesize related N-alkylated aminobenzoates. For example, this compound could theoretically be N-alkylated via reductive amination with an aldehyde in the presence of a reducing agent.
More relevantly, recent advancements have shown that carboxylic acids and their esters can serve as alkylating agents in reductive alkylation reactions. researchgate.netrsc.org In this approach, a primary or secondary amine reacts with a carboxylic acid or ester in the presence of a reducing agent to form a more substituted amine. researchgate.net For instance, a one-pot method has been developed for the direct intermolecular reductive alkylation of amines using esters as the alkylating reagents, employing a reductant like DIBAL-H. rsc.org While this would typically alkylate the amino group rather than form the ester, it represents an alternative pathway for modifying aminobenzoate structures. A variety of amines, including amino acid esters, have been successfully mono-alkylated with high selectivity using standard heterogeneous catalysts. dntb.gov.ua
Coupling Reactions for Aminophenyl Carbamate (B1207046) Derivatives
While this compound is an aminobenzoate ester, its amino group provides a reactive site for further functionalization, such as the formation of carbamate derivatives. The synthesis of aminophenyl carbamates involves coupling the amino group with a carbonyl source.
A general strategy for forming carbamates from arylamines involves reacting the amine with a suitable carbonyl-containing reagent. organic-chemistry.org For example, various substituted carboxylic acids can be coupled with an aminophenyl compound using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxyl benzotriazole (B28993) (HOBt). nih.gov This method facilitates the formation of an amide bond, and analogous principles can be applied to form carbamates by using appropriate starting materials.
Another approach is the reaction of the amine with a chloroformate, such as n-hexyl chloroformate, in the presence of a base to yield the corresponding carbamate. tdcommons.org The synthesis of tert-butyl (2-aminophenyl)carbamate, for example, proceeds by first protecting the amino group of 2-nitroaniline (B44862) and then reducing the nitro group to an amine, which can then undergo further coupling reactions. nih.gov The reaction of amines with reagents like bis(4-nitrophenyl)carbonate can also be used to form carbamate intermediates. google.com These reactions highlight the versatility of the amino group on the phenyl ring for creating more complex carbamate structures. nih.govgoogle.com
Advanced Synthesis Considerations
Yield Optimization and Purity Enhancement
Optimizing the yield and purity of this compound is critical for its application as a chemical intermediate. sarex.comgoogleapis.com Key factors influencing the outcome of the synthesis include the choice of reagents, reaction conditions, and purification methods.
In the reduction of the nitro-precursor, the choice of catalyst and reaction conditions is paramount. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled temperature (50-60°C) and hydrogen pressure (0.1-0.4 MPa) has been shown to produce 2-ethylthis compound with a purity of 99.56% and a yield of 99.2%. chemicalbook.com An alternative reduction using reduced iron powder and ammonium chloride in a methanol-water solvent system resulted in a yield of 88.7%. chemicalbook.com
Post-synthesis purification is essential for removing unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
Filtration: To remove solid catalysts (like Pd/C) or insoluble reagents. chemicalbook.com
Extraction: Using a suitable solvent like dichloromethane (B109758) to isolate the product from the aqueous reaction mixture. chemicalbook.com
Distillation: Reduced pressure distillation can be employed to remove solvents and purify the final product. chemicalbook.com
Chromatography: Column chromatography is an effective method for achieving high purity by separating the target compound from impurities. evitachem.com
The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemicalbook.comgoogle.com For instance, HPLC analysis can determine the content of residual intermediates, such as 2-ethylhexyl-4-aminobenzoate, in final products where it is used as a precursor. google.com
| Synthesis Method | Key Reagents/Catalyst | Reported Yield | Reported Purity | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation of Nitro-Precursor | 2-ethylhexyl 4-nitrobenzoate, Pd/C, H₂ | 99.2% | 99.56% (GC) | chemicalbook.com |
| Iron Reduction of Nitro-Precursor | 2-ethylhexyl 4-nitrobenzoate, Fe, NH₄Cl | 88.7% | Not specified | chemicalbook.com |
| Reductive Alkylation | p-aminobenzoic acid, 2-ethylhexanal, NaBH(OAc)₃ | Up to 92% | High purity | evitachem.com |
Green Chemistry Principles in this compound Synthesis
Modern chemical synthesis places increasing emphasis on sustainability and environmentally benign processes. The production of aminobenzoic acid and its derivatives traditionally relies on petroleum-based precursors and can involve hazardous reagents and solvents. mdpi.comresearchgate.net Applying green chemistry principles to the synthesis of this compound can mitigate environmental impact.
Key areas for green innovation in this synthesis include:
Use of Safer Solvents: A major source of chemical waste is from organic solvents. nih.gov Replacing hazardous solvents with greener alternatives such as water, supercritical CO₂, or biodegradable solvents is a primary goal. nih.govucsb.edu Research into performing reactions in water, potentially using surfactants to create nanomicellar environments, offers a promising path forward. ucsb.edu
Catalyst Selection: Shifting from stoichiometric reagents to catalytic systems improves atom economy. nih.gov The use of heterogeneous catalysts, like Pd/C, is advantageous as they can be easily recovered and reused. chemicalbook.comucsb.edu Biocatalysis, using enzymes like lipases for esterification, represents a highly green alternative that operates under mild conditions.
Renewable Feedstocks: The foundational precursor, 4-aminobenzoic acid, can be produced via biosynthesis from simple carbon sources like glucose through the shikimate pathway in microorganisms. mdpi.comresearchgate.net This avoids the use of non-renewable, petroleum-derived raw materials. mdpi.com
Process Intensification: The adoption of technologies like continuous flow chemistry can offer better control over reaction parameters, improve safety, reduce waste, and allow for more efficient scale-up compared to traditional batch processing. ucsb.edu
By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable, reducing waste, energy consumption, and the use of hazardous materials. nih.gov
Chemical Reactivity and Mechanistic Investigations of Hexyl 4 Aminobenzoate
Reactions Involving the Ester and Amino Functional Groups
Hexyl 4-aminobenzoate (B8803810) possesses two primary reactive sites: the ester linkage and the aromatic amino group. These functional groups allow for a variety of chemical transformations, influencing its stability, solubility, and potential for derivatization.
Esterification Reactions with Carboxylic Acids
The ester group of Hexyl 4-aminobenzoate can undergo transesterification in the presence of other carboxylic acids, although this is generally less common than its formation from 4-aminobenzoic acid and hexanol. Transesterification is an equilibrium-driven process, typically catalyzed by an acid or base, where the hexyl alcohol moiety is exchanged for the alkyl group of another carboxylic acid. The reaction proceeds by nucleophilic attack of the carboxylic acid on the carbonyl carbon of the ester. While direct esterification of a carboxylic acid with an alcohol is the more standard route for synthesizing esters like this compound, transesterification represents a potential pathway for its conversion into other esters. google.comgoogle.comchemguide.co.uk The efficiency of such a reaction would depend on factors like the relative concentrations of the reactants and the removal of one of the products to shift the equilibrium. google.com
Hydrolysis Under Acidic or Basic Conditions
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and results in the formation of 4-aminobenzoic acid and hexanol.
Basic hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (4-aminobenzoate) and hexanol. Subsequent acidification is required to protonate the carboxylate and yield 4-aminobenzoic acid. This reactivity is a common characteristic of aminobenzoate esters. evitachem.comnih.govresearchgate.net
| Condition | Catalyst | Products | Reversibility |
|---|---|---|---|
| Acidic | H⁺ | 4-Aminobenzoic acid + Hexanol | Reversible |
| Basic | OH⁻ | 4-Aminobenzoate salt + Hexanol | Irreversible |
Nitrosation and Nitrosamine (B1359907) Derivative Formation
The primary aromatic amino group of this compound can react with nitrosating agents, such as nitrous acid (HNO₂) or nitrites (NO₂⁻) under acidic conditions, to form N-nitrosamine derivatives. evitachem.comresearchgate.net This reaction is a significant consideration in the context of pharmaceutical and cosmetic chemistry due to the potential carcinogenicity of many nitrosamines. researchgate.netnih.gov The mechanism involves the formation of the nitrosonium ion (NO⁺) from the nitrosating agent, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the amino group. nih.gov The formation of these derivatives highlights the reactivity of the amine functionality and is a critical aspect of the compound's chemical profile. evitachem.com
Formation of Hydrochloride Salts and Solubility Modulation
The basic amino group on the benzene (B151609) ring allows this compound to react with acids, such as hydrochloric acid (HCl), to form salts. quora.combrainly.com This acid-base reaction involves the protonation of the nitrogen atom of the amino group. brainly.comechemi.com The resulting product, this compound hydrochloride, is an ammonium (B1175870) salt. A key consequence of this salt formation is a significant increase in water solubility compared to the free base form. quora.com This property is often exploited in pharmaceutical applications to enhance the bioavailability of amino-containing compounds. quora.com The conversion to a hydrochloride salt is a straightforward method to modulate the physicochemical properties of the parent compound. quora.combrainly.com
| Compound Form | General Water Solubility | Chemical Nature |
|---|---|---|
| This compound (Free Base) | Low | Organic molecule |
| This compound Hydrochloride | High | Ionic salt |
Oxidation and Reduction Pathways
Reduction of Nitro Derivatives to Amino Groups
The synthesis of alkyl 4-aminobenzoates, including this compound, is frequently accomplished through the reduction of the corresponding 4-nitrobenzoate precursor. This transformation is a fundamental step in industrial organic synthesis, converting an electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the chemical properties of the aromatic ring. msu.edu The precursor, hexyl 4-nitrobenzoate, serves as a key intermediate for this process.
Several methodologies have been established for the reduction of aromatic nitro compounds, offering varying degrees of yield, selectivity, and environmental consideration. google.com Common approaches applicable to the synthesis of this compound from its nitro derivative include catalytic hydrogenation and metal-based reductions in acidic or neutral media. chemicalbook.comwikipedia.org
One documented method involves the use of reduced iron powder in a methanol-water solvent system with ammonium chloride. chemicalbook.comchemicalbook.com In this reaction, the mixture is heated to reflux for an extended period. The iron acts as the reducing agent in a reaction facilitated by the ammonium chloride electrolyte. This method is noted for its cost-effectiveness and operational simplicity. Upon completion, the product is isolated through filtration, extraction, and concentration, yielding a light-yellow solid. chemicalbook.comchemicalbook.com
Another highly efficient method is catalytic hydrogenation. chemicalbook.com This process utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on activated charcoal (Pd/C). The reaction is typically carried out under pressure and at a moderately elevated temperature (50-60°C). chemicalbook.com Catalytic hydrogenation is known for producing high yields and high-purity products, with water being the only byproduct, making it an environmentally favorable option. msu.edu The reaction progress for these methods is often monitored by thin-layer chromatography (TLC). chemicalbook.comchemicalbook.com
The table below summarizes typical conditions for the reduction of a closely related nitro-precursor, 2-ethylhexyl 4-nitrobenzoate, to the corresponding aminobenzoate.
| Method | Reagents and Catalyst | Solvent | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Metal Reduction | Reduced iron powder, Ammonium chloride | Methanol-Water | Reflux, 16-17 hours | 88.7% | chemicalbook.comchemicalbook.com |
| Catalytic Hydrogenation | H₂, Palladium on activated charcoal (Pd/C) | Isooctyl alcohol | 50-60°C, 0.1-0.4 MPa H₂ pressure | 99.2% | chemicalbook.com |
Benzylic Oxidation Considerations in Related Systems
Benzylic oxidation refers to the oxidation of an alkyl group at the carbon atom directly attached to an aromatic ring (the benzylic position). libretexts.org This reaction is a significant transformation in organic synthesis, as it allows for the conversion of alkylarenes into valuable benzoic acids or their derivatives. chemistrysteps.commasterorganicchemistry.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. chemistrysteps.com
Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are commonly employed for this purpose. masterorganicchemistry.comlibretexts.org Regardless of the length of the alkyl side-chain, the reaction typically cleaves the chain and oxidizes the benzylic carbon to a carboxylic acid group. libretexts.orgmasterorganicchemistry.com For example, both toluene and ethylbenzene are oxidized to benzoic acid under these conditions. If the benzylic position is secondary, a ketone is formed. However, if the benzylic carbon is quaternary (i.e., has no attached hydrogens), it is resistant to this type of oxidative degradation. libretexts.orglibretexts.org
This compound itself does not have an alkyl group directly bonded to the aromatic ring; instead, it features an ester functionality. Therefore, it cannot undergo benzylic oxidation in the traditional sense. However, understanding this reaction is crucial when considering the synthesis and reactivity of related aromatic compounds that may serve as precursors or be present in reaction mixtures. For instance, if one were to synthesize a derivative of p-aminobenzoic acid starting from an alkylated benzene, the alkyl group could be later converted to a carboxylic acid via benzylic oxidation. This strategy is particularly useful because alkyl groups are ortho-, para-directors in electrophilic aromatic substitution, while the resulting carboxyl group is a meta-director, allowing for controlled synthesis of different isomers. chemistrysteps.commasterorganicchemistry.com
The table below illustrates the outcome of benzylic oxidation on common alkylbenzenes.
| Starting Material | Benzylic Position | Oxidizing Agent | Product | Reference |
|---|---|---|---|---|
| Toluene | Primary (CH₃) | KMnO₄, H₃O⁺, heat | Benzoic acid | masterorganicchemistry.com |
| Ethylbenzene | Secondary (CH₂CH₃) | KMnO₄, H₃O⁺, heat | Benzoic acid | libretexts.org |
| Cumene (Isopropylbenzene) | Secondary (CH(CH₃)₂) | KMnO₄, H₃O⁺, heat | Benzoic acid | libretexts.org |
| tert-Butylbenzene | Quaternary (C(CH₃)₃) | KMnO₄, H₃O⁺, heat | No reaction | libretexts.orglibretexts.org |
Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is substituted with two functional groups: a primary amino group (-NH₂) and a hexyl ester group (-COOC₆H₁₃). These substituents have profound and opposing effects on the reactivity of the ring towards electrophilic aromatic substitution (EAS). nih.gov
Amino Group (-NH₂): The amino group is a powerful activating substituent. The nitrogen atom's lone pair of electrons can be donated into the aromatic pi-system through resonance, significantly increasing the electron density of the ring. This makes the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene. The amino group is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com
Ester Group (-COOR): The ester group is a deactivating substituent. The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density out of the aromatic ring. This deactivation makes the ring less reactive towards electrophiles. The ester group acts as a meta- director. youtube.com
In a molecule with multiple substituents, the most powerful activating group dictates the position of subsequent substitution. youtube.com In this compound, the strongly activating amino group dominates over the deactivating ester group. Since the para position relative to the amino group is already occupied by the ester, incoming electrophiles will be directed to the two equivalent ortho positions (carbons 3 and 5).
Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation on this compound are expected to yield 3-substituted or 3,5-disubstituted products. The powerful activation by the amino group means these reactions can often proceed under milder conditions than those required for benzene or deactivated aromatic rings. nih.gov
Spectroscopic Characterization and Structural Elucidation of Hexyl 4 Aminobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be deduced.
Proton NMR (¹H NMR) Chemical Shift Analysis and Structural Confirmation
The ¹H NMR spectrum of Hexyl 4-aminobenzoate (B8803810) provides a definitive confirmation of its structure by revealing the distinct chemical environments of each proton. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
Aromatic Region: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. Two doublet signals are expected, each integrating to two protons. The protons ortho to the electron-donating amino group (H-3, H-5) are shielded and appear upfield, typically around δ 6.6 ppm. Conversely, the protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and resonate downfield, at approximately δ 7.8 ppm.
Amino Group: The protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can vary but is often observed around δ 4.2 ppm in a non-polar solvent like CDCl₃.
Hexyl Chain: The aliphatic hexyl group displays a series of signals. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) are the most deshielded of the chain, appearing as a triplet around δ 4.2-4.3 ppm. The other methylene groups produce a complex multiplet in the δ 1.3-1.8 ppm range, with the terminal methyl group (-CH₃) appearing as a triplet at approximately δ 0.9 ppm.
The integration of these signals corresponds directly to the number of protons in each unique environment, confirming the presence of the 4-aminobenzoyl and hexyl moieties.
Table 1: Predicted ¹H NMR Chemical Shifts for Hexyl 4-aminobenzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic H (ortho to -NH₂) | ~ 6.6 | Doublet |
| Aromatic H (ortho to -COO-) | ~ 7.8 | Doublet |
| -NH₂ | ~ 4.2 | Broad Singlet |
| -OCH₂- | ~ 4.25 | Triplet |
| -OCH₂CH ₂- | ~ 1.7 | Multiplet |
| -(CH₂)₃- | ~ 1.3-1.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears far downfield, typically around δ 167 ppm.
Aromatic Carbons: The aromatic ring shows four distinct signals. The carbon attached to the amino group (C-4) is shielded and appears around δ 151 ppm. The carbon attached to the ester group (C-1) is found near δ 120 ppm. The carbons ortho to the amino group (C-3, C-5) resonate at approximately δ 114 ppm, while the carbons ortho to the ester (C-2, C-6) are further downfield at about δ 131 ppm.
Hexyl Chain Carbons: The carbons of the hexyl chain appear in the aliphatic region of the spectrum. The carbon bonded to the ester oxygen (-OCH₂-) is the most deshielded of the chain, with a chemical shift around δ 65 ppm. The remaining methylene carbons appear between δ 22-32 ppm, and the terminal methyl carbon is the most shielded, resonating at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~ 167 |
| C-4 (C-NH₂) | ~ 151 |
| C-2, C-6 | ~ 131.5 |
| C-1 (C-COO) | ~ 119.7 |
| C-3, C-5 | ~ 113.7 |
| -OCH₂- | ~ 65.0 |
| -O-CH₂-C H₂- | ~ 31.5 |
| -CH₂-C H₂-CH₃ | ~ 25.6 |
| -O-(CH₂)₂-C H₂- | ~ 22.5 |
| C H₂-CH₃ | ~ 28.7 |
Advanced NMR Techniques for Comprehensive Characterization (e.g., ¹⁵N NMR)
While ¹H and ¹³C NMR are sufficient for routine structural confirmation, advanced techniques like ¹⁵N NMR can provide deeper insight into the electronic environment of the nitrogen atom. ¹⁵N NMR spectroscopy is a useful tool for characterizing the reactivity of amines by providing information about the availability of the lone pair of electrons on the nitrogen atom. sintef.no For this compound, the ¹⁵N chemical shift of the aromatic amino group would be sensitive to substituent effects, solvent, and pH. figshare.comacs.org This technique can be particularly valuable in studying intermolecular interactions, such as hydrogen bonding, involving the amine functionality.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods are highly effective for identifying the key chemical bonds present in this compound.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its primary functional groups. nih.gov
N-H Vibrations: The amino group (-NH₂) exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending vibration (scissoring) is also typically observed around 1600-1640 cm⁻¹.
C-H Vibrations: The spectrum shows aromatic C-H stretching peaks just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=O Vibration: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is a prominent feature, appearing around 1700-1720 cm⁻¹. Its position indicates conjugation with the aromatic ring.
C=C and C-O Vibrations: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ester group are found in the 1100-1300 cm⁻¹ range.
Aromatic Substitution: Out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region are indicative of 1,4- (para) disubstitution on the benzene ring.
Table 3: Key FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Aromatic Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (Hexyl) |
| 1700-1720 | C=O Stretch | Ester |
| 1600-1640 | N-H Bend | Aromatic Amine |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1100-1300 | C-O Stretch | Ester |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. nih.gov For this compound, Raman is particularly effective for observing vibrations of the carbon skeleton and symmetric non-polar bonds.
Key features in the Raman spectrum would include:
Aromatic Ring Vibrations: Strong signals for the C=C stretching modes of the benzene ring are expected around 1580-1620 cm⁻¹. A characteristic ring-breathing mode, which is often a sharp and intense peak, would also be present near 1000 cm⁻¹.
Symmetric Vibrations: The symmetric stretching of the C-C bonds within the aromatic ring and the aliphatic chain would be Raman active.
Nitro Group Analogue: While this compound does not have a nitro group, the principles applied in studies of similar molecules, like nitrofurantoin (B1679001) with 4-aminobenzoic acid, show that Raman is highly sensitive to intermolecular interactions and crystal packing, which would be relevant for solid-state characterization. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and elemental composition. Furthermore, the analysis of its fragmentation patterns under ionization offers critical insights into the compound's molecular structure.
In electron ionization mass spectrometry (EI-MS), this compound undergoes distinct fragmentation processes that yield a characteristic mass spectrum. The molecular ion peak ([M]+•) is observed at a mass-to-charge ratio (m/z) of 221, corresponding to the molecular weight of the compound (C₁₃H₁₉NO₂). nih.gov The fragmentation is dominated by cleavages related to the ester functional group and the hexyl chain.
Two primary fragmentation pathways are observed for alkyl 4-aminobenzoates. researchgate.net The most prominent pathway for n-alkyl esters is a McLafferty-type rearrangement, which involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this results in the loss of hexene (C₆H₁₂, 84 Da), leading to the formation of the base peak at m/z 137. This ion corresponds to the protonated 4-aminobenzoic acid radical cation. nih.govnist.gov
Below is an interactive table detailing the major ions observed in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Structure | Formula | Notes on Formation |
|---|---|---|---|
| 221 | [C₁₃H₁₉NO₂]+• | C₁₃H₁₉NO₂ | Molecular Ion ([M]+•) |
| 137 | [C₇H₇NO₂]+• | C₇H₇NO₂ | Base Peak; Loss of hexene (C₆H₁₂) via McLafferty rearrangement |
| 120 | [C₇H₆NO]+ | C₇H₆NO | 4-aminobenzoyl cation; Loss of hexyloxy radical (•OC₆H₁₃) |
High-Resolution Mass Spectrometry (HRMS) is employed to unequivocally confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound, the calculated exact mass for the molecular formula C₁₃H₁₉NO₂ is 221.14158 Da. HRMS analysis provides an experimentally measured mass that closely matches this theoretical value, thereby confirming the molecular formula and ruling out other potential isobaric compounds. nih.gov The low mass error between the observed and calculated values provides a high degree of confidence in the assigned chemical formula.
The following table presents a comparison of the calculated and observed exact masses for the molecular ion of this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Calculated Exact Mass (Da) | 221.14158 |
| Observed Exact Mass (Da) nih.gov | 221.141578849 |
| Mass Error (ppm) | < 0.5 |
The fragmentation patterns of alkyl 4-aminobenzoates are significantly influenced by the nature of the alkyl ester group, although the core fragmentation of the aromatic moiety remains consistent. The primary fragmentation pathway for straight-chain alkyl esters is the McLafferty rearrangement, which is dependent on the presence of an abstractable gamma-hydrogen in the alkyl chain. researchgate.net
This comparative table illustrates the effect of the alkyl chain length on the mass spectrometric data for various n-alkyl 4-aminobenzoates.
| Compound | Molecular Formula | Molecular Ion (m/z) | Neutral Loss (Alkene) | Mass of Neutral Loss (Da) | Resulting Base Peak (m/z) |
|---|---|---|---|---|---|
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165 | Ethene (C₂H₄) | 28 | 137 |
| Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | 193 | Butene (C₄H₈) | 56 | 137 |
| This compound | C₁₃H₁₉NO₂ | 221 | Hexene (C₆H₁₂) | 84 | 137 |
Computational Chemistry and Molecular Modeling of Hexyl 4 Aminobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been employed to investigate various properties of aminobenzoate esters. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 4-aminobenzoate (B8803810) (EAB), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to obtain its optimized geometry. researchgate.netnih.gov This level of theory is widely used for reliable structural predictions in organic molecules. arxiv.orgnih.gov
The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's conformation and steric properties. The hexyl chain in Hexyl 4-aminobenzoate would primarily introduce additional rotational degrees of freedom (rotatable bonds) compared to the ethyl group in EAB, but the geometry of the aromatic ring and the ester linkage is expected to be very similar. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for Ethyl 4-aminobenzoate (as a model for this compound)
Calculated using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O | 1.22 Å |
| C-O (ester) | 1.35 Å | |
| C-N (amino) | 1.37 Å | |
| C-C (aromatic avg.) | 1.39 Å | |
| Bond Angles | O=C-O | 124.5° |
| C-C-N | 120.8° | |
| H-N-H | 113.5° |
This data is based on calculations for Ethyl 4-aminobenzoate.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. wikipedia.org
For EAB, Time-Dependent DFT (TD-DFT) calculations provide the energies of these frontier orbitals. nih.gov The HOMO is primarily localized on the aminobenzene moiety, specifically on the amino group and the aromatic ring, reflecting its electron-donating nature. The LUMO is distributed over the carbonyl group and the benzene (B151609) ring, indicating this region's susceptibility to nucleophilic attack. researchgate.net The calculated HOMO-LUMO energy gap for EAB suggests a significant potential for charge transfer within the molecule, contributing to its electronic properties. asianpubs.org
Table 2: Calculated Frontier Orbital Energies for Ethyl 4-aminobenzoate
Calculated using TD-DFT (B3LYP/6-311++G(d,p))
| Orbital | Energy (eV) |
| HOMO | -5.98 eV |
| LUMO | -1.05 eV |
| Energy Gap (ΔE) | 4.93 eV |
This data is based on calculations for Ethyl 4-aminobenzoate.
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack.
In an MEP map of an aminobenzoate ester, distinct regions of electrostatic potential are observed:
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom of the ester group, due to the combined effect of its high electronegativity and lone pairs of electrons. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amino group (-NH2) exhibit the most positive potential, making them potential sites for hydrogen bonding. asianpubs.org
Neutral Regions (Green): The aromatic ring and the alkyl (hexyl) chain generally show intermediate potential, with the hexyl chain being largely non-polar.
The MEP map visually confirms that the carbonyl oxygen is the primary site for electrophilic interaction, while the amino group is the main site for hydrogen bond donation. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability of a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgfaccts.de This analysis translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. wisc.edu
For EAB, NBO analysis reveals significant hyperconjugative interactions that stabilize the molecule. researchgate.net A key interaction involves the delocalization of electron density from the lone pair of the nitrogen atom (n(N)) into the antibonding π* orbitals of the aromatic ring. This n(N) → π*(C-C) interaction is characteristic of aniline (B41778) derivatives and is responsible for the electron-donating effect of the amino group, which activates the ring towards electrophilic substitution.
Another important interaction is the delocalization of π electrons from the aromatic ring into the antibonding π* orbital of the carbonyl group (π(C-C) → π*(C=O)). The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater molecular stability. researchgate.net
Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scispace.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. frontiersin.org
By calculating the condensed Fukui functions for each atom, one can predict local reactivity:
ƒ+ (r): Indicates the site for nucleophilic attack (where an electron is best accepted). For this compound, this would likely be the carbonyl carbon of the ester group.
ƒ- (r): Indicates the site for electrophilic attack (where an electron is most easily donated). This is expected to be highest on the nitrogen atom and the ortho/para carbons of the aromatic ring, with the para position (relative to the amino group) being occupied by the ester.
ƒ0 (r): Predicts the site for radical attack.
This analysis provides a more quantitative prediction of reactivity than MEP maps alone and is crucial for understanding reaction mechanisms. semanticscholar.orgsemanticscholar.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com Unlike the static picture provided by DFT geometry optimization, MD simulations offer a dynamic view of molecular behavior, including conformational changes, solvation processes, and interactions with other molecules in a system. rsc.org
For this compound, MD simulations could be employed to investigate several key properties:
Solvation and Aggregation: Simulations in various solvents (e.g., water, alcohols) could reveal how the molecule interacts with its environment, including the formation of hydrogen bonds and the orientation of the non-polar hexyl tail. This is particularly relevant for understanding its solubility and behavior in solution. nih.gov
Conformational Dynamics: The flexibility of the hexyl chain can be explored through MD simulations, identifying the most populated conformations and the energy barriers between them.
Interactions with Membranes: As an amphiphilic molecule, MD simulations could model its interaction with lipid bilayers, providing insight into its potential to permeate biological membranes.
Ab initio MD simulations, which combine MD with electronic structure calculations on-the-fly, can be used to study chemical reactions and proton transfer dynamics, as has been done for the parent p-aminobenzoic acid. rsc.org These simulations provide a powerful tool for bridging the gap between static quantum chemical calculations and real-world dynamic systems.
Intermolecular Interactions and Conformational Dynamics
The chemical behavior and physical properties of this compound are significantly influenced by its three-dimensional structure and the non-covalent forces it establishes with neighboring molecules. Computational modeling provides critical insights into these characteristics by simulating the molecule's conformational landscape and intermolecular interactions.
The structure of this compound consists of a rigid aromatic core (the aminobenzoate group) and a flexible aliphatic tail (the hexyl chain). This duality governs its interactions. The aromatic ring, with its delocalized pi-electron system, can participate in π-π stacking interactions with other aromatic rings. mdpi.com The amino (-NH₂) and ester (-COO-) functional groups are primary sites for hydrogen bonding. researchgate.netnih.gov Specifically, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group serves as a hydrogen bond acceptor, leading to potential N-H···O interactions that can stabilize crystal structures or molecular aggregates. researchgate.net
The hexyl chain introduces a significant non-polar character to the molecule, leading to van der Waals forces, specifically London dispersion forces, being a major contributor to intermolecular attraction. The flexibility of this alkyl chain is a key aspect of the molecule's conformational dynamics. The chain has multiple rotatable single bonds, allowing it to adopt various conformations from a linear, extended state to a more compact, folded state. chemscene.commdpi.com Molecular mechanics and molecular dynamics simulations can be employed to explore the potential energy surface and identify low-energy, stable conformers. The specific conformation can be influenced by the molecular environment, such as the presence of a solvent or its assembly into a crystal lattice. mdpi.com
Computational descriptors for the related compound, 2-Ethylthis compound, provide a quantitative glimpse into its molecular properties that influence these interactions.
| Descriptor | Value | Description |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Represents the surface area of polar atoms; influences membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 3.642 | A measure of lipophilicity or hydrophobicity. |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond (e.g., oxygens, nitrogen). |
| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond (e.g., the amino group). |
| Rotatable Bonds | 7 | Number of single bonds that allow free rotation, indicating molecular flexibility. chemscene.com |
Quantitative Structure-Property Relationship (QSPR) Studies of Aminobenzoates
Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to develop predictive models that correlate the structural or physicochemical features of molecules with their macroscopic properties. nih.gov This approach is instrumental in materials science and pharmaceutical development for forecasting the properties of novel compounds, thereby reducing the need for extensive experimental synthesis and testing. plos.org
For the aminobenzoate class of compounds, QSPR studies can be applied to predict a wide range of characteristics. Foundational to QSPR is the understanding of how systematic changes in molecular structure, such as elongating the alkyl chain in a homologous series of alkyl p-aminobenzoates, affect thermodynamic properties like solubility. nih.govresearchgate.net By quantifying molecular features through theoretical descriptors, QSPR models can establish mathematical relationships to predict these properties.
The core principle of QSPR involves three main components:
A dataset of molecules with known experimental property values.
A set of calculated molecular descriptors for each molecule in the dataset.
A statistical or machine learning method to create a mathematical model linking the descriptors to the property. plos.orgnih.gov
These models are rigorously validated to ensure their robustness and predictive power on new, untested compounds. nih.gov For aminobenzoates, QSPR could be employed to predict properties such as boiling point, vapor pressure, solubility in various solvents, or their efficacy in specific applications like UV absorption.
Theoretical Descriptors and Predictive Models for Chemical Behavior
The foundation of any QSPR model is the selection of theoretical descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. These descriptors are calculated from the molecular structure and can be broadly categorized. For aminobenzoates, these would include constitutional, electronic, and quantum chemical descriptors.
Theoretical Descriptors:
Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts.
Electronic Descriptors: These relate to the electronic structure of the molecule. Natural Bond Orbital (NBO) analysis, for instance, can reveal charge transfer interactions within the molecule. researchgate.net
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed electronic information. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. researchgate.net These descriptors are crucial for predicting a molecule's reactivity, stability, and optical properties. researchgate.net
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the molecule's capacity to donate an electron. researchgate.net |
| LUMO Energy | Indicates the molecule's capacity to accept an electron. researchgate.net |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. researchgate.net |
| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing intermolecular interactions. researchgate.net |
| Polarizability (α) | Describes the molecule's ability to form an induced dipole moment in an electric field. researchgate.net |
| Hyperpolarizability (β) | Relates to the non-linear optical (NLO) properties of the molecule. researchgate.net |
Predictive Models: Once descriptors are calculated, various statistical and machine learning techniques can be used to build the predictive model.
Linear Regression Models: Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are used to create linear equations that relate the descriptors to the property of interest. nih.govnih.gov
Machine Learning Models: More complex, non-linear relationships can be captured using advanced algorithms. These include methods like Naïve Bayes classifiers, support vector machines (SVM), and deep learning neural networks. researchgate.netresearchgate.net For example, a CatBoost machine learning model was developed to predict the degradation rates of various amines based on their chemical structures. nih.gov Such models are trained on large datasets and can offer high predictive accuracy for properties like toxicity or absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery. researchgate.netmdpi.com
The ultimate goal of these models is to create a robust in silico tool that can accurately forecast the chemical behavior and properties of this compound and related compounds before they are synthesized in a lab.
Advanced Materials Science Applications of Hexyl 4 Aminobenzoate
Integration into Polymer Systems
The unique structure of Hexyl 4-aminobenzoate (B8803810) allows for its incorporation into polymeric materials through several mechanisms, influencing their final properties and processing characteristics.
Plasticizers are additives that increase the flexibility, or plasticity, of a material. They work by embedding themselves between polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). This makes the material softer and more pliable. Modifiers, in a broader sense, are incorporated to alter a range of properties, which can include processability, impact strength, or surface characteristics.
Hexyl 4-aminobenzoate can act as a plasticizer or modifier in polymer formulations, where it serves to enhance flexibility and durability. evitachem.com The incorporation of the hexyl group, a flexible six-carbon alkyl chain, can disrupt polymer chain packing and increase free volume, leading to improved workability and reduced brittleness in the final product. Furthermore, aminobenzoate derivatives are noted for their role as synergists in photoinitiation processes for UV-curable coatings. In this context, they can help mitigate oxygen inhibition during polymerization, leading to a more efficient and complete cure.
| Property Influenced | General Function of Additive | Potential Role of this compound |
|---|---|---|
| Flexibility/Plasticity | Increases polymer chain mobility by reducing intermolecular forces. | The hexyl group introduces spacing between polymer chains, lowering the glass transition temperature. evitachem.com |
| Durability | Can improve resistance to cracking and environmental stress. | Enhances the overall robustness of the polymer matrix. evitachem.com |
| UV-Curing Efficiency | Acts as a synergist to overcome oxygen inhibition. | The aminobenzoate structure can participate in photoinitiation, improving cure speed and completeness. |
Gas-phase polymerization is a common industrial method for producing polymers like polyethylene (B3416737) and polypropylene. Controlling the reaction rate and the polymer's properties is critical. Activity limiting agents, also known as moderators or retarders, are sometimes used to prevent runaway reactions, control particle morphology, and fine-tune the molecular weight of the polymer. There is currently limited specific information available in scientific literature detailing the use of this compound as an activity limiting agent in gas-phase polymerization processes. This application remains a potential area for future research.
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with properties that combine the characteristics of the constituent monomers. Aminobenzoic acid and its derivatives can be copolymerized with other monomers to enhance properties such as solubility and processability, which are often limitations for rigid-rod polymers. researchgate.net
For instance, copolymers of o-aminobenzoic acid and aniline (B41778) have been synthesized via oxidative polymerization to act as precursors for polyaniline, with the goal of improving yield and processability. researchgate.net The composition of the final copolymer can be controlled by adjusting the feed ratio of the comonomers. This approach allows for the introduction of functional groups, like the carboxylic acid group in aminobenzoic acid, into the polymer backbone, which can improve solubility in various solvents. researchgate.netresearchgate.net
A monomer such as this compound could theoretically be employed in similar strategies. Its bifunctionality would allow it to be incorporated into polymer chains, such as polyamides or polyimides, via its amino group. The pendant hexyl ester group would then act as a flexible side chain, potentially improving the polymer's solubility and lowering its processing temperature without sacrificing the desirable properties of the main polymer backbone.
Synthesis of Advanced Polymeric Materials
The bifunctional nature of aminobenzoate monomers makes them valuable building blocks for the synthesis of high-performance polymers like aromatic polyamides (aramids).
Traditionally, polyamides are synthesized through step-growth polycondensation. In this process, monomers react to form dimers, then trimers, and so on, with the molecular weight of the polymer increasing slowly until the very end of the reaction. This method typically produces polymers with a broad molecular weight distribution (a high polydispersity index, PDI or Mw/Mn). tamu.edu
A more advanced technique, known as chain-growth condensation polymerization, has been developed for aminobenzoate monomers. tamu.eduresearchgate.net This method exhibits features of a living polymerization, allowing for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions (PDI < 1.12). tamu.edu The process is achieved by making the polymer end groups more reactive than the monomers themselves, preventing monomers from reacting with each other. For example, the polymerization of phenyl 4-(octylamino)benzoate using an initiator results in the molecular weight increasing in direct proportion to the monomer conversion, a key characteristic of chain-growth polymerization. tamu.edumdpi.com
| Polymerization Method | Mechanism | Molecular Weight Control | Polydispersity Index (PDI) | Example Monomer |
|---|---|---|---|---|
| Step-Growth Polycondensation | Stepwise reaction between all species (monomers, dimers, oligomers). tamu.edu | Difficult; molecular weight increases significantly only at high conversion. tamu.edu | Broad (typically ~2.0). tamu.edu | p-Aminobenzoic acid. google.com |
| Chain-Growth Condensation Polymerization | Monomers add sequentially to an activated polymer chain end. tamu.edu | Precise; molecular weight increases linearly with conversion. tamu.edu | Narrow (can be < 1.12). tamu.edu | Phenyl 4-(octylamino)benzoate. tamu.edumdpi.com |
Attaching pendant groups, or side chains, to a polymer backbone is a key strategy for modifying its physical and chemical properties. In the context of polymers derived from aminobenzoate monomers, the "hexyl" portion of this compound would function as a pendant group.
Studies on related polymer systems have shown that the length and nature of alkyl pendant groups significantly influence polymer characteristics. For instance, in a series of N-alkylated poly(p-benzamide)s, increasing the length of the alkyl side chain led to:
Increased Solubility : Polymers with longer alkyl chains (n>3) showed good solubility in organic solvents like chloroform (B151607). researchgate.net
Decreased Glass Transition Temperature (Tg) : The Tg, which marks the transition from a rigid to a more flexible state, gradually decreased as the length of the alkyl group increased. researchgate.net This is attributed to the increased free volume and chain mobility provided by the flexible side chains.
Modified Crystallinity : The packing structure of the polymer chains is influenced by the side chains. Very long side chains can even form their own crystalline domains. researchgate.net
Similarly, research on polyimides with pendant alkyl groups demonstrated a systematic decrease in Tg with increasing alkyl chain length. A polyimide with a nonyl (C9) pendant group showed a 70°C decrease in Tg compared to the control polymer with no alkyl group. nasa.gov This effect underscores the role of pendant groups as internal plasticizers.
| Pendant Group (Alkyl Chain Length) | Effect on Glass Transition Temp. (Tg) | Effect on Solubility | Reference Finding |
|---|---|---|---|
| None (Control) | Highest Tg | Often poor in organic solvents | Aromatic polyamides are typically insoluble. mdpi.com |
| Short (e.g., Methyl, C1) | Slight decrease in Tg | Slight improvement | Tg decreases systematically with increasing alkyl length. nasa.gov |
| Medium (e.g., Propyl, C3 to Octyl, C8) | Moderate decrease in Tg | Good solubility in solvents like chloroform for n>3. researchgate.net | A gradual decrease in Tg was observed with increasing chain length. researchgate.net |
| Long (e.g., Nonyl, C9) | Significant decrease in Tg (e.g., -70°C) | Improved solubility | A 70°C decrease in Tg was observed for a nonyl-substituted polyimide. nasa.gov |
Therefore, incorporating this compound into a polymer would be expected to enhance solubility and processability by lowering the glass transition temperature, due to the flexible nature of the hexyl pendant group.
Chemical Intermediate in Complex Organic Synthesis
This compound is a bifunctional organic molecule that serves as a valuable chemical intermediate in complex organic synthesis. Its structure, featuring a primary aromatic amine (-NH₂) and a hexyl ester (-COOC₆H₁₃) group on a benzene (B151609) ring, allows for a wide range of chemical modifications. The amine group is a nucleophilic site, readily participating in reactions such as alkylation, acylation, and condensation, while the ester group can be modified through hydrolysis or transesterification. This dual reactivity makes this compound and its related alkyl aminobenzoates versatile building blocks for constructing more complex molecules with specific functionalities for advanced materials science applications. evitachem.com
Precursor for Functionalized Organic Compounds
The distinct functionalities of this compound make it an important precursor for a variety of functionalized organic compounds, including UV-filters and components for polymeric materials. The reactivity of its primary amine allows it to be incorporated into larger molecular structures, while the hexyl ester tail can impart properties such as solubility, flexibility, and lipophilicity.
A significant application for structurally similar aminobenzoates is in the synthesis of advanced UV-absorbing compounds. For instance, 2-Ethylthis compound, an isomer of this compound, is a key intermediate in the production of Diethylhexyl Butamido Triazone (commonly known as Ethylhexyl Triazone), a highly effective UV-B filter used in sunscreens. google.com The synthesis involves the reaction of two equivalents of 2-Ethylthis compound with a mono-substituted triazine derivative (specifically, the product of cyanuryl chloride and para-aminobenzoic acid tert-butylamide). google.com This reaction highlights how the aminobenzoate moiety can be used to build larger, more complex molecules with specific light-absorbing properties. Given its structural similarity, this compound is a viable precursor for analogous triazine-based UV absorbers.
In the field of polymer science, aminobenzoate derivatives have been identified as effective synergists in photoinitiation processes for UV-curable coatings. The presence of the amine functionality can enhance the efficiency of polymerization reactions initiated by UV light. Furthermore, the incorporation of the flexible hexyl chain from this compound into a polymer backbone could be used to modify the physical properties of the resulting material, such as increasing its flexibility and durability. evitachem.com
The general structure of alkyl 4-aminobenzoates, consisting of a rigid aromatic core and a flexible alkyl tail, is also a foundational design for calamitic (rod-shaped) liquid crystals. colorado.eduiosrjournals.org The synthesis of such materials often involves esterification or cross-coupling reactions to build a multi-ring core, with terminal alkyl chains influencing the mesophase properties. iosrjournals.org this compound can serve as a starting material or a terminal unit in the synthesis of these advanced materials, where the hexyl group helps to promote the formation of desired liquid crystalline phases (e.g., nematic or smectic). colorado.edubeilstein-journals.org
Building Block for Heterocyclic Systems (Implied by derivative research)
While specific examples detailing the use of this compound in heterocyclic synthesis are not prevalent, extensive research on its close analog, Ethyl 4-aminobenzoate, demonstrates the utility of the 4-aminobenzoate scaffold as a building block for various heterocyclic systems. The primary amine and the ester group are key reaction sites for cyclization reactions to form rings containing nitrogen, oxygen, or sulfur atoms.
One common pathway involves the conversion of the ester group into a hydrazide. For example, Ethyl 4-aminobenzoate can be reacted with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to yield 4-aminobenzohydrazide. orientjchem.orgnih.gov This hydrazide is a versatile intermediate that can be subsequently cyclized to form various five-membered heterocyclic rings. Reaction with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH), followed by acidification, yields 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione. orientjchem.org Alternatively, reacting the hydrazide with cyanogen (B1215507) bromide (CNBr) can produce 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine. orientjchem.org
The table below summarizes synthetic pathways for creating heterocyclic systems from related aminobenzoate precursors.
| Precursor | Key Reagents | Heterocyclic System Formed |
| Ethyl 4-aminobenzoate | 1. Hydrazine Hydrate2. Carbon Disulfide, KOH | 1,3,4-Oxadiazole |
| Ethyl 4-aminobenzoate | 1. Hydrazine Hydrate2. Cyanogen Bromide, NaHCO₃ | 1,3,4-Oxadiazole |
| Ethyl 4-aminobenzoate | Sodium Azide (B81097), Triethylorthoformate | Tetrazole |
Synthesis of Schiff Bases from Related Aminobenzoates
The primary aromatic amine of this compound is readily converted into an imine (or Schiff base) through condensation with an aldehyde or ketone. This reaction is a cornerstone of organic synthesis and has been extensively documented for 4-aminobenzoic acid and its esters, such as Ethyl 4-aminobenzoate. asianpubs.orgsemanticscholar.orgresearchgate.net The formation of the Schiff base introduces a carbon-nitrogen double bond (azomethine group), which extends the conjugation of the aromatic system and is a key functional group in many advanced materials, including liquid crystals and biologically active compounds. nih.govnih.gov
The synthesis is typically carried out by refluxing the aminobenzoate with a desired aldehyde in a solvent like ethanol or methanol. asianpubs.orgsemanticscholar.org A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the dehydration step. asianpubs.orgsemanticscholar.org The reaction is versatile, allowing for the introduction of a wide array of substituents onto the final molecule, depending on the structure of the aldehyde used. This modularity allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base.
The general reaction is as follows:
R-CHO + H₂N-C₆H₄-COOC₆H₁₃ → R-CH=N-C₆H₄-COOC₆H₁₃ + H₂O
(Aldehyde) + (this compound) → (Schiff Base) + (Water)
Research on related aminobenzoates has produced a diverse library of Schiff bases, demonstrating the robustness of this synthetic method. The table below presents examples of Schiff bases synthesized from 4-aminobenzoic acid, which would be analogous to those derived from its hexyl ester.
| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reflux Time |
| 4-Aminobenzoic Acid | 2-Chlorobenzaldehyde | Methanol | Glacial Acetic Acid | 10-12 h |
| 4-Aminobenzoic Acid | Furan-2-carbaldehyde | Methanol | Glacial Acetic Acid | 10-12 h |
| 4-Aminobenzoic Acid | 3-Nitrobenzaldehyde | Methanol | Glacial Acetic Acid | 10-12 h |
| Ethyl 4-aminobenzoate derivative | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 5 h |
These studies confirm that the primary amine of the 4-aminobenzoate structure is a reliable handle for synthesizing complex Schiff bases, a reaction that is directly applicable to this compound for creating novel functional materials. orientjchem.orgsemanticscholar.org
Environmental Fate and Degradation Mechanisms of Hexyl 4 Aminobenzoate
Photodegradation in Aquatic Environments
Photodegradation, the breakdown of molecules by light, is a primary mechanism for the removal of many organic pollutants from sunlit surface waters. umn.edu The aminobenzoate structure is known to absorb UV radiation, initiating photochemical reactions that can lead to its transformation.
Exposure to ultraviolet (UV) radiation, a component of sunlight, can initiate the degradation of aminobenzoate compounds in aquatic systems. nih.gov While specific kinetic studies on Hexyl 4-aminobenzoate (B8803810) are not extensively documented, research on the related compound Ethyl 4-aminobenzoate (Et-PABA) demonstrates rapid photodegradation. For instance, in a UV-activated persulfate system, 98.7% of Et-PABA was removed within 30 minutes, indicating a high susceptibility to UV-induced degradation processes. mdpi.com
The transformation pathways initiated by UV light can be complex. Proposed mechanisms for similar compounds include (de)hydroxylation, where hydroxyl groups are added to or removed from the molecule, and molecular rearrangement. researchgate.net Direct photolysis, where the molecule itself absorbs light and undergoes transformation, is a key pathway. Additionally, indirect photolysis can occur, where other substances in the water absorb light and produce reactive species that then attack the target compound. umn.edu
The transformation of the parent compound during photodegradation leads to the formation of various transformation products (TPs). Identifying these TPs is crucial for a complete environmental risk assessment, as they may have different toxicological profiles than the original molecule. nih.gov
In a study on the degradation of Et-PABA using a UV/persulfate process, six distinct transformation products were identified using high-performance liquid chromatography-mass spectrometry (HPLC-MS). The primary degradation pathways proposed were hydroxylation, where hydroxyl radicals (•OH) attack the benzene (B151609) ring, and subsequent reactions that modify the ethyl ester group. mdpi.com
Table 1: Identified Transformation Products of Ethyl 4-aminobenzoate (Et-PABA) in a UV/Persulfate System mdpi.com
| Transformation Product (TP) | Proposed Structure/Modification | Degradation Pathway |
| TP1 | Hydroxylated Et-PABA | Direct attack by •OH or SO₄•⁻ on the benzene ring |
| TP2 | Further hydroxylated TP1 | Subsequent hydroxylation of the initial product |
| TP3 | Product of C-O bond cleavage | Attack by reactive oxygen species on the ester linkage |
These findings suggest that the photodegradation of Hexyl 4-aminobenzoate would likely proceed through similar pathways, involving initial hydroxylation of the aromatic ring and potential cleavage or modification of the hexyl ester chain.
The rate and efficiency of photodegradation in natural waters are influenced by a variety of environmental factors. The presence of natural substances and water chemistry parameters can either accelerate or inhibit the process.
Studies on Et-PABA and the parent compound, p-aminobenzoic acid, have shown that dissolved organic matter (DOM), such as humic acid (HA), can have an inhibitory effect on degradation. mdpi.com This is because DOM can absorb UV light, shielding the target compound, and can also scavenge the reactive oxygen species that contribute to indirect photolysis. Conversely, some inorganic ions, like nitrate, can promote photodegradation by generating hydroxyl radicals upon UV exposure. nih.gov The pH of the water can also play a role; for example, the degradation of Et-PABA in a UV/persulfate system was found to be more rapid under acidic conditions. mdpi.com
Table 2: Influence of Environmental Factors on the Degradation of Aminobenzoates mdpi.com
| Environmental Factor | Effect on Degradation Rate | Rationale |
| Humic Acid (HA) | Inhibitory | Competes for UV light and scavenges reactive species. |
| pH | Varies; faster under acidic conditions for UV/PDS | Affects the stability of the compound and the generation of reactive species. |
| Nitrate Ions | Promotive | Can generate hydroxyl radicals (•OH) under UV irradiation. |
| Bicarbonate Ions | Inhibitory | Scavenges hydroxyl radicals (•OH). |
These factors indicate that the persistence of this compound due to photodegradation would be highly dependent on the specific conditions of the receiving water body.
Oxidative Degradation Pathways
Oxidative processes, which involve the transfer of electrons, are fundamental to the breakdown of organic contaminants in both natural and engineered water treatment systems. These pathways often rely on the generation of highly reactive, non-selective oxidants.
Advanced Oxidation Processes (AOPs) are a group of water treatment technologies designed to remove organic pollutants by generating powerful oxidizing agents, primarily the hydroxyl radical (•OH). wikipedia.orgmdpi.com These radicals are highly reactive and can rapidly break down a wide range of complex organic molecules into simpler, less harmful substances. wikipedia.orgcwejournal.org Common AOPs include combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, as well as Fenton-based processes. wikipedia.org
AOPs are considered a promising method for treating water contaminated with persistent organic pollutants like UV filters. mdpi.com The application of a UV/persulfate system, a type of AOP, to degrade Et-PABA demonstrated high efficiency, achieving over 98% removal. mdpi.com This suggests that AOPs could be effectively employed for the remediation of water containing this compound.
Various chemical oxidants can be used to degrade this compound, each with a distinct mechanism.
Persulfate (S₂O₈²⁻): Persulfate is a strong oxidant that can be activated by heat, UV light, or transition metals to form the sulfate (B86663) radical (SO₄•⁻). mdpi.com The sulfate radical is a powerful oxidizing agent that, along with the hydroxyl radical also formed in the process, can effectively degrade organic compounds. mdpi.com The UV/persulfate process has proven effective for the degradation of Et-PABA, indicating its potential for other aminobenzoate esters. mdpi.com
Hypochlorite (B82951) (OCl⁻): Hypochlorite, the active ingredient in bleach, is a common disinfectant and oxidant used in water treatment. It can react with the amino group of aminobenzoate compounds, leading to their transformation. Studies on related UV filters have shown that systems combining hypochlorite and UV light can effectively degrade these compounds. researchgate.net
Ozone (O₃): Ozone is a potent oxidant that reacts with organic molecules through direct reaction or by decomposing to form hydroxyl radicals. researchsquare.com Ozonation has been successfully used to remove other PABA-related pollutants from drinking water sources. researchsquare.com
Hydrogen Peroxide (H₂O₂): While a relatively weak oxidant on its own, hydrogen peroxide is frequently used in AOPs where it is combined with UV light (UV/H₂O₂) or iron salts (Fenton process). nih.gov This combination generates hydroxyl radicals, which are the primary agents of degradation in these systems. nih.gov
The effectiveness of these oxidizing agents makes oxidative degradation a key pathway for the removal of this compound during water and wastewater treatment.
Formation of Halogenoorganic Products during Degradation
While specific studies on the formation of halogenoorganic products from the degradation of this compound are not extensively documented, research on analogous compounds provides significant insight into potential transformation pathways, particularly during water disinfection processes. The presence of an aromatic amine moiety in the structure of this compound makes it susceptible to reactions with common disinfectants like chlorine and sodium hypochlorite, leading to the formation of halogenated byproducts.
Studies on the chlorination of 4-aminobenzoic acid (PABA), the parent acid of this ester series, demonstrate that the aromatic ring can be heavily chlorinated. researchgate.net The reaction can yield products such as 4-amino-3,5-dichlorobenzoic acid and, under more aggressive conditions, can lead to ring-opening and the formation of various chlorinated cyclohexene (B86901) and cyclohexanone (B45756) derivatives. researchgate.net
Furthermore, research on other organic UV filters used in sunscreens shows a clear precedent for the formation of chlorinated byproducts. For instance, the reaction of 2-ethylhexyl-4-methoxycinnamate (EHMC) with sodium hypochlorite (NaOCl) results in cleavage of the molecule and the formation of compounds like 1-chloro-4-methoxybenzene, 1,3-dichloro-2-methoxybenzene, and 3-chloro-4-methoxybenzaldehyde. nih.govresearchgate.net Similarly, the chlorination of aromatic amino acids, which share structural similarities with the aminobenzoate group, is known to produce chlorinated halobenzoquinones (HBQs), such as 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ), which are recognized as emerging disinfection byproducts. nih.gov
Given these precedents, it is highly probable that this compound, when exposed to chlorinated water, undergoes similar reactions. The primary amine group and the activated aromatic ring are likely points of attack for electrophilic chlorine, leading to a range of chlorinated organic compounds. The specific products formed would depend on factors such as pH, temperature, and the concentration of free chlorine. nih.gov
Biodegradation and Bioaccumulation Potential in Environmental Matrices
The environmental persistence and potential for accumulation in organisms are critical aspects of a chemical's fate.
Biodegradation: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (e.g., OECD 301F), utilize activated sludge models to assess the extent and rate of microbial breakdown of a chemical over a period, typically 28 days. While specific biodegradation data for this compound is not readily available in scientific literature, its structure, consisting of a readily biodegradable hexyl ester chain and a more persistent aminobenzoic acid core, suggests it would undergo initial hydrolysis to 4-aminobenzoic acid and hexanol, which would then be further degraded.
Bioaccumulation: Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources. It is strongly correlated with the compound's lipophilicity, often estimated by the octanol-water partition coefficient (Kow). For alkyl p-aminobenzoates, the permeability and, by extension, the lipophilicity, generally increase with the length of the carbon chain. nih.gov The hexyl group in this compound suggests a moderate to high potential for bioaccumulation.
While direct bioaccumulation factors (BAF) or bioconcentration factors (BCF) for this compound are not published, studies on the closely related compound 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) provide valuable insights. A study on EHDAB in aquatic organisms demonstrated significant bioaccumulation and biomagnification. mdpi.com These findings for a structurally similar compound underscore the potential for this compound to accumulate in aquatic life.
| Parameter | Organism/Tissue | Value Range |
|---|---|---|
| Biota-Sediment Accumulation Factor (BSAF) | Midge Larvae (Chironomus riparius) | 0.10 - 0.54 |
| Biomagnification Factor (BMF) | Crucian Carp (Carassius carassius) - Liver | 8.97 - 11.0 |
| Crucian Carp (Carassius carassius) - Kidneys | 6.44 - 10.8 | |
| Crucian Carp (Carassius carassius) - Brain | 2.99 - 4.08 |
Analytical Methods for Environmental Monitoring and Fate Assessment
Accurate assessment of the environmental presence and fate of this compound relies on robust analytical methods capable of detecting the compound at trace levels in complex matrices like water, sediment, and biota. The primary analytical techniques for this class of compounds are chromatography coupled with mass spectrometry.
The typical analytical workflow involves several stages:
Sample Preparation : This is a critical step to isolate the target analyte from the environmental matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) is a common and effective technique, often using cartridges with polystyrene-divinylbenzene resin. usgs.gov For solid samples like sediment or biological tissues, methods like pressurized liquid extraction (PLE) may be employed, followed by a clean-up step using column chromatography. env.go.jpnih.gov
Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate this compound from other compounds in the extracted sample. HPLC, often using a C18 or other reverse-phase column, is well-suited for separating moderately polar compounds like aminobenzoate esters. helixchrom.comsielc.com
Detection and Quantification : Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. When coupled with chromatography (GC-MS or LC-MS), it allows for positive identification and accurate quantification of the target compound. Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and lower detection limits, which is crucial for environmental monitoring where concentrations can be very low. nih.gov
The table below summarizes analytical methods used for related aminobenzoate esters, which are directly applicable to the analysis of this compound.
| Technique | Sample Matrix | Extraction Method | Reported Quantification Limit (Analogue) |
|---|---|---|---|
| GC-MS | Water | Solid-Phase Extraction (SPE) | ~1 µg/L (for EHDAB) |
| LC-MS/MS | Milk | Pressurized Liquid Extraction (PLE) | 0.02 µg/L (for EHDAB) |
Future Research Directions and Emerging Paradigms for Hexyl 4 Aminobenzoate
Exploration of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of Hexyl 4-aminobenzoate (B8803810) typically involves the Fischer esterification of 4-aminobenzoic acid with hexanol, often using a strong mineral acid like sulfuric acid as a catalyst. researchgate.net While effective, this method presents challenges related to catalyst separation, waste generation, and harsh reaction conditions. Future research is increasingly focused on developing greener, more sustainable alternatives.
Enzymatic Catalysis: One of the most promising avenues is the use of enzymes, particularly lipases, as biocatalysts. Enzymatic synthesis offers high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation. Lipase-catalyzed esterification can be performed in solvent-free systems or in green solvents, minimizing the environmental footprint.
Heterogeneous Catalysis: The development of solid acid catalysts presents another significant sustainable methodology. mdpi.comaldeser.org These catalysts, which can include materials like acidic resins, zeolites, or sulfonated carbons, offer the primary advantage of being easily separable from the reaction mixture, allowing for catalyst recycling and simplifying product purification. mdpi.comrsc.org This approach mitigates the corrosion and waste disposal issues associated with homogeneous acid catalysts. mdpi.com
Biosynthesis: A more radical and long-term paradigm involves the biosynthetic production of aminobenzoate derivatives. Research has shown that microorganisms can be engineered to produce PABA from simple carbon sources like glucose. ethz.ch Future work could extend these metabolic engineering strategies to produce a variety of PABA esters, including Hexyl 4-aminobenzoate, offering a completely renewable production pathway.
A comparative overview of these synthetic methodologies is presented below.
| Methodology | Catalyst/System | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Fischer Esterification | Homogeneous Mineral Acids (e.g., H₂SO₄) | Well-established, relatively low cost | Process optimization for yield improvement |
| Enzymatic Catalysis | Lipases | High selectivity, mild conditions, biodegradable catalyst | Enzyme immobilization, solvent-free systems |
| Heterogeneous Catalysis | Solid Acids (e.g., Zeolites, Resins) | Easy catalyst recovery and reuse, reduced waste | Development of highly active and stable catalysts |
| Biosynthesis | Engineered Microorganisms | Use of renewable feedstocks, potentially lower energy | Metabolic pathway engineering for direct ester production |
In-depth Investigations of Reaction Kinetics and Thermodynamics
A thorough understanding of reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. The Fischer esterification is a reversible, equilibrium-limited reaction. researchgate.netmasterorganicchemistry.com
Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the alcohol and carboxylic acid. chembam.com For the acid-catalyzed mechanism, the reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. researchgate.net In-depth kinetic studies would involve monitoring the reaction progress under various conditions to determine the rate law, activation energy, and the effect of different catalysts (e.g., comparing various solid acids). Such studies are essential for designing efficient industrial-scale reactors, whether batch or continuous flow. rsc.org
Thermodynamics: The primary thermodynamic challenge in Fischer esterification is the position of the equilibrium. masterorganicchemistry.com The reaction produces water as a byproduct, and its presence can drive the reverse reaction (hydrolysis). To achieve high yields of this compound, the equilibrium must be shifted towards the products. This is typically achieved by using an excess of one reactant (usually the less expensive hexanol) or by removing water as it is formed, often through azeotropic distillation. cutm.ac.in Future research could focus on determining precise thermodynamic data (enthalpy and entropy of reaction) for this specific system, enabling more accurate process modeling and optimization. Investigating the thermodynamics in non-conventional solvent systems or under enzymatic catalysis would also provide valuable insights for sustainable process development.
Development of New Analytical Techniques for Trace Analysis and Metabolite Profiling
As the use of aminobenzoate esters continues, the need for highly sensitive and selective analytical methods for their detection in various matrices becomes critical. Research in this area is focused on trace analysis in environmental samples and the identification of metabolites in biological systems.
Trace Analysis: The potential for this compound to enter the environment necessitates methods capable of detecting it at very low concentrations (parts per billion or lower). High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) is a powerful technique for this purpose. The use of specific stationary phases, such as phenyl-hexyl columns, can improve the separation of hydrophobic esters from complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, particularly with selective ion monitoring, to differentiate the target compound from structurally similar substances.
Metabolite Profiling: Understanding the fate of this compound in biological systems requires the identification of its metabolites. researchgate.net Hydrolysis of the ester bond to form 4-aminobenzoic acid and hexanol is a likely primary metabolic pathway. Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for identifying these and other potential metabolites (e.g., products of oxidation or conjugation) in complex biological fluids. hmdb.ca These studies are crucial for assessing the compound's bioaccumulation potential and toxicological profile.
| Technique | Application | Key Features |
|---|---|---|
| HPLC-MS/MS | Trace Analysis, Metabolite Profiling | High sensitivity and selectivity, suitable for non-volatile compounds |
| GC-MS | Trace Analysis | Excellent separation for volatile compounds, structural information from mass spectra |
| HPLC-DAD/UV | Quantification, Purity Analysis | Robust, quantitative, spectral confirmation of identity |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of new materials, reducing the need for extensive empirical experimentation.
Predictive Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties. researchgate.netresearchgate.net These include optimized molecular geometry, electronic structure (such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies), vibrational frequencies for spectral interpretation, and dipole moments. researchgate.net Such calculations can help in understanding the molecule's reactivity, polarity, and photochemical stability. This information is valuable for predicting its behavior in different environments and its interactions with other molecules.
Materials Design: Molecular Dynamics (MD) simulations are particularly useful for predicting the bulk properties of materials incorporating this compound. mdpi.com For instance, MD can model how the molecule orients itself within a polymer matrix, providing insights into its effectiveness as a plasticizer or other additive. nih.govresearchgate.net In the context of liquid crystals, simulations can help predict phase behavior and the alignment of molecules, which are crucial for designing materials with specific optical properties. mdpi.com By simulating interactions at the atomic level, computational models can accelerate the development of novel functional materials.
Design of Functional Materials Utilizing this compound as a Key Component
The molecular structure of this compound—a rigid aromatic core (the aminobenzoate group) attached to a flexible alkyl chain (the hexyl group)—makes it an attractive building block for various functional materials.
Liquid Crystals: Benzoate esters are a well-known class of compounds used in the formation of liquid crystals. academie-sciences.frhighland.cc.il.us The combination of the rigid, polarizable aromatic ring and the nonpolar alkyl chain in this compound is characteristic of molecules that can form mesophases (the state between liquid and solid). By modifying the structure, for instance by incorporating it into larger molecules with other rigid groups, it could be used to create nematic or smectic liquid crystals for applications in displays and sensors. tcichemicals.com
Polymers and Coatings: In polymer science, aminobenzoate derivatives can serve multiple roles. They can be used as modifiers to enhance properties like flexibility. The amino group also provides a reactive site for incorporation into polymer backbones, such as in polyamides or polyimides, potentially imparting specific thermal or optical properties. Furthermore, aminobenzoates can act as synergists in photoinitiation processes for UV-curable coatings.
Comprehensive Environmental Impact Assessments and Remediation Strategies for Aminobenzoate Esters
A critical area of future research involves understanding and mitigating the environmental impact of this compound and related esters.
Environmental Impact: Safety data for the closely related 2-ethylthis compound indicate that it is very toxic to aquatic life with long-lasting effects. lgcstandards.com It is imperative to conduct comprehensive ecotoxicological studies on this compound to determine its persistence, bioaccumulation potential, and toxicity (PBT) profile. Research should focus on its fate in aquatic systems, including potential biodegradation pathways in soil and water. ethz.chresearchgate.netresearchgate.net
Remediation Strategies: Given the potential persistence of aromatic esters, developing effective remediation strategies is essential. fishersci.co.uk Advanced Oxidation Processes (AOPs) have proven effective for degrading PABA and its ethyl ester in water. ijrbat.inmdpi.com These technologies, which include processes like UV/H₂O₂, UV/O₃, and Photo-Fenton, generate highly reactive hydroxyl radicals (•OH) that can break down persistent organic pollutants into less harmful substances. researchsquare.comwikipedia.orgcwejournal.orgenviolet.com Future research should investigate the efficacy of various AOPs for the complete mineralization of this compound, identify degradation byproducts, and assess their residual toxicity.
| Remediation Technology | Mechanism | Advantages | Research Focus |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (•OH) | Effective for mineralizing persistent organic pollutants | Optimization of process parameters, byproduct identification |
| Bioremediation | Use of microorganisms to degrade the compound | Potentially low cost and environmentally friendly | Isolation and engineering of effective microbial strains |
Q & A
Q. What are the optimized synthetic routes for Hexyl 4-aminobenzoate, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via Fischer esterification, involving 4-aminobenzoic acid and hexanol under acidic catalysis (e.g., H₂SO₄). Key variables include temperature (80–120°C), molar ratios (1:3 acid:alcohol), and reaction time (6–12 hrs). Yields typically range from 60–85%, with purity confirmed by TLC and NMR. Electrochemical methods, as demonstrated for ethyl 4-aminobenzoate, may also apply, utilizing controlled potentials to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
- FT-Raman : Resolve aromatic ring vibrations and ester linkages.
- ¹H/¹³C NMR : Assign peaks for the hexyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm). DFT calculations (B3LYP/6-311++G(d,p)) can optimize spectral assignments .
Q. What are the primary biochemical pathways involving 4-aminobenzoate derivatives in microbial systems?
Methodological Answer: In methanogenic archaea (e.g., Methanosarcina thermophila), 4-aminobenzoate serves as a substrate for phosphoribosyltransferase, forming 5’-phospho-β-D-ribosyl derivatives. Kinetic studies reveal low PRPP affinity (KM = 1.5 mM) and moderate 4-aminobenzoate binding (KM = 0.15 mM), suggesting rate-limiting steps in ribonucleotide biosynthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) affect enzyme-substrate interactions in phosphoribosyltransferase systems?
Methodological Answer: Increasing alkyl chain length (e.g., ethyl → hexyl) may sterically hinder enzyme active sites, altering KM and kcat. For M. jannaschii phosphoribosyltransferase, substrate analogs with bulkier groups reduce catalytic efficiency due to poor charge stabilization at the ribooxocarbenium ion intermediate. Mutagenesis studies (e.g., active-site arginine residues) can clarify steric vs. electronic effects .
Q. What experimental strategies resolve contradictions in reported enzymatic affinities for 4-aminobenzoate derivatives?
Methodological Answer: Discrepancies in KM values (e.g., 0.15 mM vs. 0.45 mM for 4-aminobenzoate) arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using:
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics.
- Stopped-Flow Kinetics : Capture transient intermediates. Cross-validate with structural data (X-ray crystallography) to correlate affinity with active-site geometry .
Q. How does pH influence the stability and reactivity of this compound in aqueous environments?
Methodological Answer: Hydrolysis of the ester bond occurs under alkaline conditions (pH > 9), yielding 4-aminobenzoic acid and hexanol. Stability studies (HPLC monitoring) show a half-life of >48 hrs at pH 5–7 but <6 hrs at pH 10. Buffered systems (e.g., phosphate, citrate) are recommended for biological assays .
Q. What computational models predict the environmental persistence of this compound?
Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation (e.g., BIOWIN) and photolysis rates. Parameters include logP (≈3.2 for hexyl chain) and UV absorption spectra. Compare with analogs like 2-ethylhexyl 4-dimethylaminobenzoate, which exhibit moderate persistence in aquatic systems .
Methodological Considerations
Q. How should researchers handle discrepancies in raw data from enzymatic assays?
- Error Analysis : Quantify instrument precision (e.g., spectrophotometer drift ≤2%).
- Replicate Design : Perform triplicate runs with independent enzyme preparations.
- Data Normalization : Use internal standards (e.g., NADH absorbance) to correct for batch variability .
Q. What safety protocols are critical for handling this compound?
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis steps involving volatile hexanol.
- Waste Disposal : Segregate organic waste for incineration to prevent environmental release .
Unresolved Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
